2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid
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Overview
Description
2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid is a synthetic organic compound that features a piperidine ring substituted with a prop-2-enoyl group and a methoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group can be introduced via an acylation reaction using prop-2-enoyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyacetic Acid Moiety: The final step involves the reaction of the piperidine derivative with methoxyacetic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents used in the reactions are selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the prop-2-enoyl group to a propyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of propyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]butanoic acid: Similar structure with a butanoic acid moiety.
2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]pentanoic acid: Similar structure with a pentanoic acid moiety.
Uniqueness
2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyacetic acid moiety, in particular, may contribute to its solubility and reactivity, differentiating it from similar compounds with different acid moieties.
Properties
IUPAC Name |
2-[(1-prop-2-enoylpiperidin-3-yl)methoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-10(13)12-5-3-4-9(6-12)7-16-8-11(14)15/h2,9H,1,3-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSROAFHCVAIHER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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